LogP-Driven Lipophilicity Comparison: 13107-62-5 vs. Acedapsone
The target compound exhibits significantly higher lipophilicity compared to its non-nitrated analog, Acedapsone (CAS 77-46-3), based on computed LogP values. This differential is driven by the addition of two nitro groups, which increase the compound's partitioning into non-polar phases and its ability to cross biological membranes [1].
| Evidence Dimension | Predicted Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | Acedapsone (CAS 77-46-3): XLogP3-AA = 0.6 |
| Quantified Difference | 3.0-fold higher LogP value for 13107-62-5 |
| Conditions | Computed property by PubChem (XLogP3 3.0, release 2019.06.18) [1] and ChemSpider . |
Why This Matters
For procurement decisions in medicinal chemistry, a 3-fold higher LogP indicates a distinct ADME profile and membrane permeability window, making this scaffold suitable for targets inaccessible to the less lipophilic Acedapsone.
- [1] PubChem. (2025). Compound Summary for CID 3512019, N-[4-(4-acetamido-3-nitrophenyl)sulfonyl-2-nitrophenyl]acetamide (XLogP3-AA). National Center for Biotechnology Information. View Source
